REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([C:10](N(OC)C)=[O:11])=[N:4][C:5]([S:8][CH3:9])=[N:6][CH:7]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-].O.[OH-].[Na+]>C1COCC1>[Br:1][C:2]1[C:3]([CH:10]=[O:11])=[N:4][C:5]([S:8][CH3:9])=[N:6][CH:7]=1 |f:1.2.3.4.5.6,8.9|
|
Name
|
5-bromo-N-methoxy-N-methyl-2-(methylthio)pyrimidine-4-carboxamide
|
Quantity
|
8.2 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=NC(=NC1)SC)C(=O)N(C)OC
|
Name
|
|
Quantity
|
28 mmol
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
after addition finish
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with THF
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |